
N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, commonly known as FLM, is an organic compound with a molecular formula C11H12FN3S. It is a thiazole derivative and has been extensively studied for its potential application in medicinal chemistry. FLM has shown promising results in treating various diseases, including cancer, inflammation, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of FLM involves the inhibition of various enzymes and proteins involved in disease progression. FLM has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to the inhibition of cancer cell growth. FLM has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 leads to the reduction of inflammation. Finally, FLM has been found to inhibit the aggregation of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
FLM has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FLM has also been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In addition, FLM has been found to inhibit the aggregation of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FLM in lab experiments include its high potency and specificity. FLM has been found to be highly effective in inhibiting the activity of HDACs and COX-2, making it an ideal compound for studying the mechanisms of these enzymes. However, the limitations of using FLM in lab experiments include its low solubility in aqueous solutions and its potential toxicity. Careful consideration should be given to the concentration of FLM used in lab experiments to ensure that it does not cause toxicity.
Zukünftige Richtungen
For the study of FLM include the development of FLM analogs, the investigation of its use in combination with other drugs, and the development of FLM as a diagnostic tool.
Synthesemethoden
The synthesis of FLM involves the reaction of 4-fluoroaniline with 2-bromo-5-methylthiazole in the presence of a base. The reaction yields FLM as a white solid with a yield of approximately 70%. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
FLM has been extensively studied for its potential application in medicinal chemistry. It has shown promising results in treating various diseases, including cancer, inflammation, and Alzheimer's disease. FLM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FLM has been found to inhibit the aggregation of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZPKSKUOOWBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
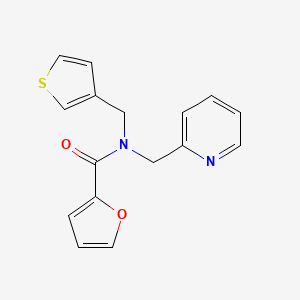
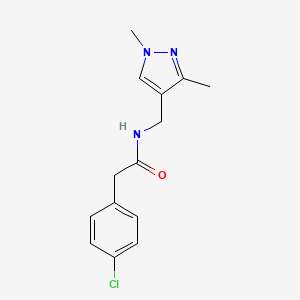
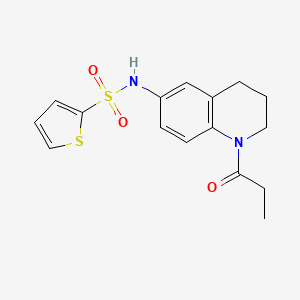

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
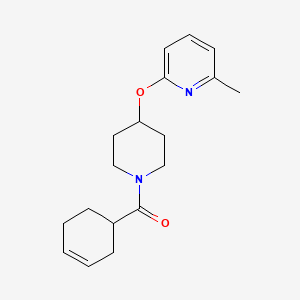
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2697020.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2697023.png)
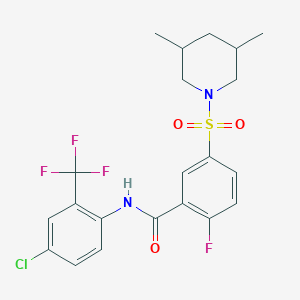
![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)

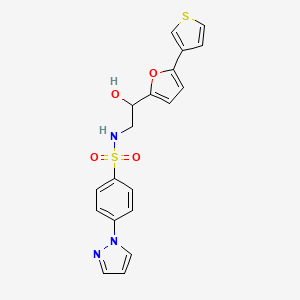
![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)
